N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfonamide
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Overview
Description
N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfonamide is an organosulfur compound that features a sulfonamide functional group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it uses readily available and low-cost commodity chemicals, and it does not require additional pre-functionalization and de-functionalization steps . The reaction conditions often involve the use of ammonium carbamate as the nitrogen source and methanol as the reaction medium .
Industrial Production Methods
In an industrial setting, the production of sulfonamides like this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly and economic processes is also emphasized to minimize waste generation .
Chemical Reactions Analysis
Types of Reactions
N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction and conditions used .
Scientific Research Applications
N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential as an antibacterial and antifungal agent.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition prevents bacterial replication and growth, making the compound effective as an antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfon
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S2/c15-19(16,12-2-1-5-13-10-12)14-6-9-18-11-3-7-17-8-4-11/h1-2,5,10-11,14H,3-4,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAIKJNJCABYNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNS(=O)(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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